3,5-bis(4-bromophenyl)-1-(4-chlorobenzyl)-4-methyl-1H-pyrazole
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Overview
Description
3,5-bis(4-bromophenyl)-1-(4-chlorobenzyl)-4-methyl-1H-pyrazole is a synthetic organic compound that belongs to the pyrazole family. This compound is characterized by its complex structure, which includes bromophenyl and chlorobenzyl groups attached to a pyrazole ring. It is of interest in various fields of scientific research due to its potential biological activities and applications in material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-bis(4-bromophenyl)-1-(4-chlorobenzyl)-4-methyl-1H-pyrazole typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone. For this compound, the diketone used is often 1,3-diphenyl-1,3-propanedione.
Bromination: The phenyl groups are then brominated using bromine in the presence of a catalyst such as iron(III) bromide.
Chlorobenzylation: The chlorobenzyl group is introduced through a Friedel-Crafts alkylation reaction using 4-chlorobenzyl chloride and a Lewis acid catalyst like aluminum chloride.
Methylation: The final step involves the methylation of the pyrazole ring, which can be achieved using methyl iodide in the presence of a base such as potassium carbonate.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. The process would involve optimization of reaction conditions to maximize yield and purity, including the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group on the pyrazole ring. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction reactions can target the bromophenyl and chlorobenzyl groups. Hydrogenation using palladium on carbon is a typical method.
Substitution: The bromine atoms on the phenyl rings can be substituted with other groups through nucleophilic aromatic substitution reactions. Reagents such as sodium methoxide or potassium thiolate are commonly used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Sodium methoxide in methanol or potassium thiolate in dimethyl sulfoxide.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of dehalogenated products.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
3,5-bis(4-bromophenyl)-1-(4-chlorobenzyl)-4-methyl-1H-pyrazole has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including anti-inflammatory and anticancer properties.
Medicine: Explored as a lead compound for the development of new pharmaceuticals.
Industry: Utilized in the development of advanced materials, such as polymers and liquid crystals.
Mechanism of Action
The mechanism of action of 3,5-bis(4-bromophenyl)-1-(4-chlorobenzyl)-4-methyl-1H-pyrazole is not fully understood but is believed to involve interactions with specific molecular targets. These may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s effects are likely mediated through pathways involving signal transduction, gene expression, and cellular metabolism.
Comparison with Similar Compounds
Similar Compounds
3,5-bis(4-bromophenyl)-4-methyl-1H-pyrazole: Lacks the chlorobenzyl group, which may affect its biological activity and chemical reactivity.
1-(4-chlorobenzyl)-4-methyl-1H-pyrazole: Lacks the bromophenyl groups, which may influence its physical properties and applications.
Uniqueness
3,5-bis(4-bromophenyl)-1-(4-chlorobenzyl)-4-methyl-1H-pyrazole is unique due to the presence of both bromophenyl and chlorobenzyl groups, which confer distinct chemical and biological properties. These structural features make it a versatile compound for various applications in research and industry.
Properties
Molecular Formula |
C23H17Br2ClN2 |
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Molecular Weight |
516.7 g/mol |
IUPAC Name |
3,5-bis(4-bromophenyl)-1-[(4-chlorophenyl)methyl]-4-methylpyrazole |
InChI |
InChI=1S/C23H17Br2ClN2/c1-15-22(17-4-8-19(24)9-5-17)27-28(14-16-2-12-21(26)13-3-16)23(15)18-6-10-20(25)11-7-18/h2-13H,14H2,1H3 |
InChI Key |
VYDNZETUERAKPP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N(N=C1C2=CC=C(C=C2)Br)CC3=CC=C(C=C3)Cl)C4=CC=C(C=C4)Br |
Origin of Product |
United States |
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